molecular formula C10H11NO2S B1377642 [5-(Aminomethyl)-2-thienyl](3-furyl)methanol CAS No. 1447964-91-1

[5-(Aminomethyl)-2-thienyl](3-furyl)methanol

Cat. No. B1377642
M. Wt: 209.27 g/mol
InChI Key: YMIVFQHLDCZDPY-UHFFFAOYSA-N
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Description

“5-(Aminomethyl)-2-thienylmethanol” is a chemical compound with the molecular formula C10H11NO2S and a molecular weight of 209.27 g/mol. It is also known by its IUPAC name [5-(aminomethyl)-2-furyl]methanol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “5-(Aminomethyl)-2-thienylmethanol” is 1S/C6H9NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,3-4,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“5-(Aminomethyl)-2-thienylmethanol” is a solid compound . Its molecular weight is 209.27 g/mol, and its IUPAC name is [5-(aminomethyl)-2-furyl]methanol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Photochemical Studies

The photochemical behavior of compounds containing furyl and thienyl groups, such as the study by Luo and Zhou (2001) on 2-(α-furyl)-2-(α-thienyl)hexamethyltrisilane, suggests applications in understanding radical reactions and could inform the development of photostabilizers or photosensitive materials (Luo & Zhou, 2001).

Antimicrobial and Anti-leishmanial Activities

Research has also uncovered the biological activities of furyl and thienyl compounds. For instance, a compound isolated from Atractilis gummifera rhizome, 2-furyl(phenyl)methanol, exhibited notable anti-leishmanial activity against Leishmania donovani, suggesting potential applications in developing treatments for visceral leishmaniasis (Deiva, Ferguson, Rateb, Williams, & Brucoli, 2019).

Chemical Mutagen Suppression

The suppression of chemical mutagen-induced SOS response by compounds related to furyl structures indicates potential applications in reducing the mutagenic effects of certain chemicals, as reported by Miyazawa and Hisama (2001) in their study on alkylphenols from clove (Syzygium aromaticum) (Miyazawa & Hisama, 2001).

properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-(furan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c11-5-8-1-2-9(14-8)10(12)7-3-4-13-6-7/h1-4,6,10,12H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIVFQHLDCZDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(C2=CC=C(S2)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Aminomethyl)-2-thienyl](3-furyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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